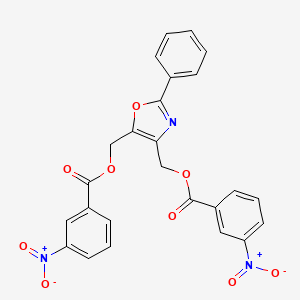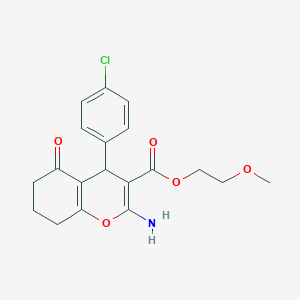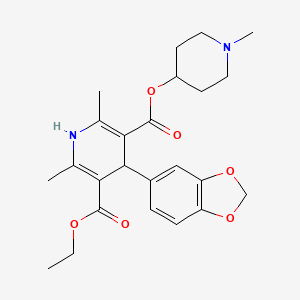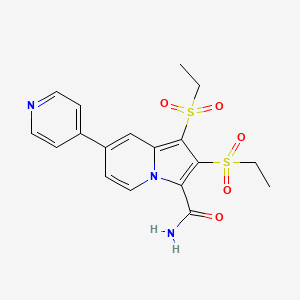
(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate)
説明
(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has shown promising results in the areas of drug development, material science, and biochemistry. In
科学的研究の応用
(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate) has shown potential applications in the field of drug development. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also shown potential as a photosensitizer in photodynamic therapy. In addition, (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate) has been used as a building block in the synthesis of various organic compounds.
作用機序
The mechanism of action of (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate) is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets such as enzymes and receptors. The compound may also induce oxidative stress and DNA damage in cells.
Biochemical and Physiological Effects:
(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate) has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi. It has also been reported to induce apoptosis in cancer cells. In addition, the compound has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
The advantages of using (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate) in lab experiments include its relatively simple synthesis method, low cost, and potential applications in various fields. However, the compound has some limitations, including its low solubility in water and potential toxicity.
将来の方向性
There are several future directions for research on (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis(3-nitrobenzoate). One area of interest is the development of new derivatives of the compound with improved biological activities. Another potential direction is the investigation of the compound's mechanism of action and its interactions with cellular targets. In addition, the compound's potential applications in material science and other fields could be explored. Finally, the compound's potential toxicity and safety profile should be further investigated.
特性
IUPAC Name |
[5-[(3-nitrobenzoyl)oxymethyl]-2-phenyl-1,3-oxazol-4-yl]methyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O9/c29-24(17-8-4-10-19(12-17)27(31)32)35-14-21-22(37-23(26-21)16-6-2-1-3-7-16)15-36-25(30)18-9-5-11-20(13-18)28(33)34/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIPPADDLHWFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4289101.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B4289113.png)
amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4289127.png)
![2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4289131.png)



![N,N'-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide]](/img/structure/B4289143.png)
![N-[2-(octadecylthio)ethyl]-2-furamide](/img/structure/B4289150.png)
![methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4289155.png)
![2-hydroxy-5-nitro-N-[2-(octadecylthio)ethyl]benzamide](/img/structure/B4289161.png)

![(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-3-(benzylthio)propanoate]](/img/structure/B4289177.png)